molecular formula C20H20FN3OS2 B2689423 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1797327-23-1

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2689423
CAS No.: 1797327-23-1
M. Wt: 401.52
InChI Key: WTCDJMDZITUZKK-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a chemical compound with the molecular formula C20H20FN3OS2 and a molecular weight of 401.5 . This acetamide derivative features a pyrazole core substituted with a cyclopropyl group and a thiophene ring, further functionalized with a (4-fluorophenyl)thio moiety . While the specific biological profile and research applications of this exact molecule are not fully detailed in the available literature, its structural class shows significant promise in medicinal chemistry research. Compounds based on the 3-amino-pyrazole scaffold are investigated for their potential as antitumor agents, indicating this compound's potential relevance in oncology and cell proliferation studies . Furthermore, structurally related pyrazole-acetamide derivatives have been identified to interact with key cellular targets, including cyclin-A2 and cyclin-dependent kinase 2, which are critical regulators of the cell cycle . This suggests a potential mechanism of action for related compounds involving the disruption of cell cycle progression. Researchers may find this compound valuable for probing kinase signaling pathways, developing novel therapeutic agents for proliferative disorders, and exploring structure-activity relationships within this class of heterocyclic molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS2/c21-15-5-7-16(8-6-15)27-13-20(25)22-9-10-24-18(14-3-4-14)12-17(23-24)19-2-1-11-26-19/h1-2,5-8,11-12,14H,3-4,9-10,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCDJMDZITUZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)CSC3=CC=C(C=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H22FN5OS
  • Molecular Weight : 435.5 g/mol
  • CAS Number : 1796989-37-1

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its potential as an anti-cancer agent and its effects on various biochemical pathways.

Anticancer Activity

Recent studies have shown that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been reported to inhibit lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells, leading to reduced tumor growth in vitro and in vivo models .

Case Study : A study focused on pyrazole-based inhibitors demonstrated that modifications to the pyrazole ring can enhance potency against cancer cell lines, suggesting a structure-activity relationship (SAR) that could be beneficial for the development of this compound as an anticancer agent .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Pyrazole derivatives have shown promising results against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundMIC (µg/mL)Comparison
N-(2-(5-cyclopropyl...12.5Comparable to miconazole
Similar Pyrazole Derivative6.25Effective against E. coli

The presence of the thiophene and fluorophenyl moieties may contribute to enhanced interaction with microbial targets, warranting further investigation into their mechanism of action.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in metabolic pathways critical for cell proliferation and survival.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications on the pyrazole and thiophene rings can significantly influence biological activity. The incorporation of different substituents can enhance the affinity for target proteins or improve pharmacokinetic properties .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is its ability to inhibit various enzymes. Studies have shown that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease.

Case Study: AChE Inhibition
In a study evaluating several pyrazole derivatives, this compound demonstrated potent AChE inhibitory activity, with IC50 values indicating its potential as a lead compound for further development in Alzheimer's treatment.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial activity against specific strains of bacteria.

Case Study: Antimicrobial Screening
Research assessing the antimicrobial efficacy of this compound revealed significant inhibition against Salmonella typhi, suggesting its potential for development as an antibacterial agent.

Antioxidant Properties

Isoxazole derivatives, including this compound, have been noted for their antioxidant capabilities, which may protect cells from oxidative stress and related damage.

Summary of Biological Activities

The following table summarizes the biological activities associated with N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide:

Activity Type Description Reference
AChE InhibitionPotent inhibition relevant for Alzheimer's treatment.
Antimicrobial ActivitySignificant inhibition against Salmonella typhi and potentially other bacterial strains.
Antioxidant PropertiesProtects against oxidative stress; relevant for various health conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several acetamide derivatives reported in the literature. Below is a comparative analysis:

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Core Structure Substituents Key Features
Target Compound Pyrazole-ethyl-acetamide 5-cyclopropyl, 3-thiophen-2-yl, 4-fluorophenylthio Combines pyrazole with thiophene and fluorophenylthio for enhanced stability and binding
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Acetamide 3,4-Dichlorophenyl, thiazol Dichlorophenyl enhances hydrophobicity; thiazol may coordinate metal ions
Compound 9 Imidazole-thio-acetamide 5-(4-fluorophenyl), 1-(4-methoxyphenyl), thiazol Thio-linked imidazole with fluorophenyl and methoxy groups for electronic modulation
Darapladib Cyclopentapyrimidine-acetamide Fluorobenzylsulfanyl, trifluoromethyl biphenyl Large, lipophilic structure with potential for multi-target interactions
1421848-11-4 Thiazol-pyrazole-acetamide Tetrahydro-2H-pyran-4-ylmethyl groups Bulky substituents may improve bioavailability but reduce solubility

Key Insights from Structural Differences:

Pyrazole vs. Thiazol/Imidazole Cores :

  • The target compound’s pyrazole core (vs. thiazol in or imidazole in ) offers distinct hydrogen-bonding and π-π stacking capabilities. The cyclopropyl group on pyrazole may reduce ring strain compared to thiophene-substituted analogs .

Fluorophenylthio vs. Dichlorophenyl/Other Substituents :

  • The 4-fluorophenylthio group in the target compound introduces both electronegativity and moderate lipophilicity, contrasting with the more hydrophobic 3,4-dichlorophenyl group in . This difference could influence membrane permeability and target engagement.

Ethyl Linker vs.

Tetrahydro-Pyran vs. Cyclopropyl Groups :

  • The cyclopropyl substituent in the target compound (vs. tetrahydro-pyran in ) likely enhances metabolic stability due to reduced susceptibility to cytochrome P450 oxidation .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:
  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions .
  • Step 2 : Introduction of the thiophenyl group through nucleophilic aromatic substitution (e.g., using thiophenol derivatives with potassium carbonate as a base) .
  • Step 3 : Acetamide functionalization via coupling reactions, such as reacting chloroacetamide intermediates with thiols or amines in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Purification : Recrystallization from ethanol/acetone mixtures or flash chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole ring and acetamide substituents. For example, thiophen-2-yl protons show distinct aromatic splitting patterns (~δ 7.0–7.5 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/F atoms .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms dihedral angles between aromatic systems (e.g., thiophene vs. pyrazole planes) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against target enzymes (e.g., cyclooxygenases) using fluorometric or colorimetric substrates .
  • Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines to assess cytotoxicity .
  • ADME Profiling : Solubility (shake-flask method), metabolic stability (microsomal incubation), and permeability (Caco-2 assays) .

Advanced Research Questions

Q. How can computational reaction design improve synthesis efficiency?

  • Methodological Answer :
  • Reaction Path Search : Quantum mechanical calculations (DFT) identify low-energy pathways for cyclization or substitution steps, reducing trial-and-error experimentation .
  • Machine Learning : Training models on existing reaction databases to predict optimal solvents, catalysts, or temperatures for yield improvement .
  • Transition State Analysis : IRC (Intrinsic Reaction Coordinate) calculations validate proposed mechanisms (e.g., SN2 vs. radical pathways) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Compare enzymatic inhibition (e.g., COX-1/2) with cellular activity to rule out off-target effects .
  • Purity Verification : Use HPLC-MS to confirm compound integrity (e.g., detect hydrolyzed byproducts like free thiophenol) .
  • Stereochemical Analysis : Chiral HPLC or X-ray crystallography to ensure enantiopurity, as minor stereoisomers may exhibit divergent activity .

Q. What strategies optimize regioselectivity in pyrazole functionalization?

  • Methodological Answer :
  • Directing Groups : Install temporary groups (e.g., Boc-protected amines) to steer electrophilic substitution to specific pyrazole positions .
  • Metal Catalysis : Pd-mediated C–H activation for site-selective arylation or alkylation .
  • Solvent Effects : Polar solvents (DMSO) favor nucleophilic attack at the less hindered nitrogen of the pyrazole .

Q. How to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Analog Synthesis : Systematically modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methyl groups) and test activity .
  • 3D-QSAR Modeling : CoMFA or CoMSIA analyses correlate electronic/steric features (e.g., Hammett σ values) with biological data .
  • Crystal Structure Docking : Map ligand conformations (from X-ray data) onto target protein active sites to identify critical interactions (e.g., hydrogen bonds with acetamide carbonyl) .

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